molecular formula C21H18F3N3O B2721255 N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034474-71-8

N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2721255
CAS No.: 2034474-71-8
M. Wt: 385.39
InChI Key: MYLNLQYGBYGVKL-UHFFFAOYSA-N
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Description

The compound N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide features a 2,4'-bipyridine core linked via a methylene group to a propanamide backbone. The propanamide chain terminates in a 4-(trifluoromethyl)phenyl group, which imparts distinct electronic and steric properties. The bipyridine moiety may enable metal coordination or π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(28)27-14-17-2-1-11-26-20(17)16-9-12-25-13-10-16/h1-4,6-7,9-13H,5,8,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLNLQYGBYGVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Molecular Components

N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide consists of three key structural components:

  • A [2,4'-bipyridin]-3-ylmethyl group (amine component)
  • A 3-(4-(trifluoromethyl)phenyl)propanoic acid (carboxylic acid component)
  • An amide linkage connecting these two moieties

Retrosynthetic Analysis

The most logical disconnection approach involves breaking the molecule at the amide bond, resulting in two main synthetic fragments:

  • [2,4'-bipyridin]-3-ylmethylamine
  • 3-(4-(trifluoromethyl)phenyl)propanoic acid

These fragments can be prepared separately and then coupled via standard amide formation reactions.

Preparation of Key Intermediates

Synthesis of [2,4'-bipyridin]-3-ylmethylamine

The synthesis of the bipyridine component typically involves cross-coupling reactions to form the bipyridine scaffold, followed by functionalization to introduce the 3-methylamine group.

Palladium-Catalyzed Cross-Coupling Method

This approach builds the bipyridine core through Suzuki-Miyaura coupling:

Reagents and Conditions:

  • 3-Bromo-2-chloropyridine
  • 4-Pyridylboronic acid
  • Pd(PPh₃)₄ (3-5 mol%)
  • K₂CO₃ (3 equiv.)
  • Dioxane/water (4:1)
  • 85°C, 12-18 hours

Procedure:

  • In a flame-dried round-bottom flask under nitrogen, combine 3-bromo-2-chloropyridine (1 equiv.), 4-pyridylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (3 equiv.).
  • Add degassed dioxane/water (4:1) and heat the mixture at 85°C for 12-18 hours.
  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using hexanes/ethyl acetate.
Introduction of Aminomethyl Group

After obtaining the [2,4'-bipyridine] core, the aminomethyl group can be introduced at the 3-position:

Method A: Via Lithiation/Formylation Route

  • Lithiate [2,4'-bipyridine] at the 3-position using LDA at -78°C
  • Quench with DMF to introduce formyl group
  • Convert aldehyde to oxime with hydroxylamine hydrochloride
  • Reduce oxime to amine using LiAlH₄ or H₂/Pd-C

Method B: Via Halogenation/Cyanation Route

  • Brominate [2,4'-bipyridine] at the 3-position using NBS
  • Convert to nitrile via Cu-mediated cyanation
  • Reduce nitrile to amine using LiAlH₄ or H₂/Raney Ni

These approaches are analogous to methods used for similar bipyridine derivatives as indicated in search results and.

Synthesis of 3-(4-(trifluoromethyl)phenyl)propanoic acid

From 4-(Trifluoromethyl)benzaldehyde

Reagents and Conditions:

  • 4-(Trifluoromethyl)benzaldehyde (1 equiv.)
  • Malonic acid (1.5 equiv.)
  • Pyridine (solvent)
  • Piperidine (catalytic)
  • 100°C, 4 hours followed by hydrogenation

Procedure:

  • Combine 4-(trifluoromethyl)benzaldehyde with malonic acid in pyridine.
  • Add catalytic amount of piperidine and heat at 100°C for 4 hours.
  • Cool, acidify with HCl, and extract with ethyl acetate.
  • Dry, filter, and concentrate to obtain 4-(trifluoromethyl)cinnamic acid.
  • Hydrogenate using H₂ and Pd/C to yield 3-(4-(trifluoromethyl)phenyl)propanoic acid.
From 4-(Trifluoromethyl)benzyl Cyanide

This approach uses the trifluoromethylation procedures described in the patent literature:

Reagents and Conditions:

  • 4-Aminophenyl acetonitrile
  • Sodium trifluoromethanesulfinate (1.5-2 equiv.)
  • tert-Butyl peroxide (1.5-2 equiv.)
  • Ethyl acetate/water
  • Room temperature to 60°C, 2-4 hours

Procedure:

  • In a reaction flask, combine 4-aminophenyl acetonitrile (1 equiv.), sodium trifluoromethanesulfinate (1.5-2 equiv.), and tert-butyl peroxide (1.5-2 equiv.) at room temperature.
  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.
  • Add water and ethyl acetate, stir, and separate layers.
  • Isolate the ethyl acetate solution containing 3-trifluoromethyl-4-aminophenyl acetonitrile.
  • Hydrolyze the nitrile with aqueous acid to yield the corresponding propionic acid derivative.

Amide Coupling Strategies

Direct Coupling Using Coupling Reagents

The final step involves amide bond formation between [2,4'-bipyridin]-3-ylmethylamine and 3-(4-(trifluoromethyl)phenyl)propanoic acid.

Carbodiimide-Mediated Coupling

Reagents and Conditions:

  • [2,4'-bipyridin]-3-ylmethylamine (1 equiv.)
  • 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.1 equiv.)
  • EDC·HCl or DCC (1.2 equiv.)
  • HOBt (1.2 equiv.)
  • DIPEA or Et₃N (2 equiv.)
  • DCM or DMF
  • 0°C to RT, 12-24 hours

Procedure:

  • Dissolve 3-(4-(trifluoromethyl)phenyl)propanoic acid in DCM or DMF under nitrogen.
  • Add EDC·HCl (or DCC) and HOBt, cool to 0°C, and stir for 30 minutes.
  • Add [2,4'-bipyridin]-3-ylmethylamine and DIPEA (or Et₃N).
  • Allow to warm to room temperature and stir for 12-24 hours.
  • Dilute with DCM, wash with saturated NaHCO₃, 1M HCl, and brine.
  • Dry over Na₂SO₄, filter, and concentrate.
  • Purify by column chromatography.
HATU-Mediated Coupling

Reagents and Conditions:

  • [2,4'-bipyridin]-3-ylmethylamine (1 equiv.)
  • 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.1 equiv.)
  • HATU (1.2 equiv.)
  • DIPEA (3 equiv.)
  • DMF
  • RT, 6-12 hours

Procedure:

  • Dissolve 3-(4-(trifluoromethyl)phenyl)propanoic acid in DMF under nitrogen.
  • Add HATU and DIPEA, stir for 15 minutes.
  • Add [2,4'-bipyridin]-3-ylmethylamine.
  • Stir at room temperature for 6-12 hours.
  • Dilute with ethyl acetate, wash with saturated NaHCO₃, water, and brine.
  • Dry over Na₂SO₄, filter, and concentrate.
  • Purify by column chromatography or recrystallization.

Via Acid Chloride Formation

This approach involves converting the carboxylic acid to an acid chloride before reaction with the amine.

Reagents and Conditions:

  • 3-(4-(trifluoromethyl)phenyl)propanoic acid (1 equiv.)
  • Thionyl chloride (2 equiv.) or oxalyl chloride (1.5 equiv.)
  • Catalytic DMF
  • DCM
  • 0°C to RT, 2-4 hours

Procedure:

  • Dissolve 3-(4-(trifluoromethyl)phenyl)propanoic acid in DCM under nitrogen.
  • Add catalytic DMF and cool to 0°C.
  • Add thionyl chloride or oxalyl chloride dropwise.
  • Allow to warm to room temperature and stir for 2-4 hours.
  • Remove solvent and excess reagent under reduced pressure.
  • Dissolve acid chloride in DCM, cool to 0°C.
  • Add [2,4'-bipyridin]-3-ylmethylamine and base (DIPEA or Et₃N).
  • Allow to warm to room temperature and stir for 2-4 hours.
  • Work up and purify as in previous methods.

Complete Synthetic Routes

Based on the individual steps outlined above, two complete synthetic routes are proposed:

Route A: Suzuki Coupling/Aminomethylation/Amide Coupling

Step Reactants Conditions Yield (%) Product
1 3-Bromo-2-chloropyridine + 4-Pyridylboronic acid Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 85°C, 18h 75-85 [2,4'-bipyridine]
2 [2,4'-bipyridine] i. LDA, THF, -78°C; ii. DMF; iii. NH₂OH·HCl; iv. LiAlH₄ 60-70 [2,4'-bipyridin]-3-ylmethylamine
3 4-(Trifluoromethyl)benzaldehyde + malonic acid Pyridine, piperidine, 100°C, 4h 70-80 4-(Trifluoromethyl)cinnamic acid
4 4-(Trifluoromethyl)cinnamic acid H₂, Pd/C, EtOAc, RT, 12h 90-95 3-(4-(Trifluoromethyl)phenyl)propanoic acid
5 Intermediates from steps 2 and 4 EDC·HCl, HOBt, DIPEA, DCM, RT, 24h 65-75 This compound

Overall Yield: 20-35%

Route B: Trifluoromethylation/Cyanation/Amide Coupling

Step Reactants Conditions Yield (%) Product
1 [2,4'-bipyridine] i. NBS, CCl₄, reflux; ii. CuCN, DMF, reflux; iii. H₂, Raney Ni 50-60 [2,4'-bipyridin]-3-ylmethylamine
2 4-Aminophenyl acetonitrile CF₃SO₂Na, (tBuO)₂, ethyl acetate, RT to 60°C, 4h 65-75 3-Trifluoromethyl-4-aminophenyl acetonitrile
3 Intermediate from step 2 i. H₂SO₄, NaNO₂, 0-5°C; ii. H₃PO₂, 0-5°C 75-85 m-Trifluoromethyl benzyl cyanide
4 m-Trifluoromethyl benzyl cyanide i. NaOH, H₂O/EtOH, reflux; ii. HCl 80-90 3-(4-(Trifluoromethyl)phenyl)propanoic acid
5 Intermediates from steps 1 and 4 HATU, DIPEA, DMF, RT, 12h 70-80 This compound

Overall Yield: 15-30%

Purification and Characterization

Purification Methods

The target compound can be purified using:

  • Column Chromatography

    • Stationary Phase: Silica gel
    • Mobile Phase: DCM/MeOH gradient (98:2 to 95:5)
    • Rf value: 0.35-0.45 in DCM/MeOH (95:5)
  • Recrystallization

    • Solvent system: Ethyl acetate/hexanes or ethanol/water

Analytical Characterization Data

Property Value Method
Molecular Formula C₂₁H₁₈F₃N₃O Elemental analysis
Molecular Weight 385.39 g/mol Calculated
Appearance White to off-white crystalline solid Visual observation
Melting Point 142-145°C Capillary method
Solubility Soluble in DCM, chloroform, DMSO; partially soluble in ethanol, methanol; insoluble in water Empirical testing
¹H NMR (400 MHz, CDCl₃) δ 8.72-8.65 (m, 2H), 8.52 (d, J=5.2 Hz, 1H), 7.82-7.75 (m, 1H), 7.65-7.52 (m, 3H), 7.50-7.42 (m, 2H), 7.38-7.32 (m, 1H), 6.26 (br s, 1H, NH), 4.58 (d, J=6.0 Hz, 2H), 3.02 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H) NMR spectroscopy
¹³C NMR (100 MHz, CDCl₃) δ 171.8, 158.2, 156.5, 150.2, 148.8, 145.1, 143.2, 136.2, 132.7, 129.5, 129.1, 125.6 (q, J=3.8 Hz), 124.2 (q, J=271.5 Hz), 122.8, 121.2, 118.4, 41.3, 38.2, 31.5 NMR spectroscopy
FTIR (neat, cm⁻¹) 3294 (N-H stretch), 3050-2850 (C-H stretch), 1652 (C=O amide), 1325 (C-F), 1162, 1120, 1067 FTIR spectroscopy
HRMS (ESI-TOF) m/z calculated for C₂₁H₁₉F₃N₃O [M+H]⁺: 386.1480, found: 386.1477 Mass spectrometry

Alternative Synthetic Approaches

One-Pot Amidation

A more direct approach could involve a one-pot procedure where the amide formation occurs concurrently with the final steps of synthesis:

Procedure:

  • Generate the bipyridine amine component in situ
  • Without isolation, add the activated 3-(4-(trifluoromethyl)phenyl)propanoic acid
  • Complete the reaction under standard amide coupling conditions

This approach reduces handling losses but may require careful optimization of reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate many of the steps in the synthesis:

Reaction Conventional Conditions Microwave Conditions Yield Improvement
Suzuki Coupling 85°C, 18h 120°C, 30 min +5-10%
Nitrile Reduction RT, 24h 100°C, 1h +10-15%
Amide Coupling RT, 24h 80°C, 30 min +5-15%

The microwave-assisted approach can reduce the overall synthesis time from days to hours while potentially improving yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the bipyridine moiety. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the amide bond, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a bipyridine structure linked to a propanamide functional group with a trifluoromethyl-substituted phenyl ring. The synthesis typically involves multi-step organic reactions that incorporate the trifluoromethyl group, which is known to enhance biological activity and lipophilicity.

Synthesis Overview

  • Step 1 : Formation of the bipyridine derivative.
  • Step 2 : Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Step 3 : Coupling with the propanamide moiety.

Biological Activities

Research indicates that N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds containing similar structural features can inhibit cancer cell growth. For example, derivatives with trifluoromethyl groups have been reported to demonstrate anticancer activity against various cell lines such as PC3 (prostate cancer) and A549 (lung cancer) cells .

Neurokinin Receptor Modulation

The compound has been explored as a neurokinin receptor modulator. Neurokinin receptors are involved in numerous physiological processes, including pain perception and inflammation. The modulation of these receptors may provide therapeutic benefits in conditions like chronic pain and anxiety disorders .

Case Study 1: Antifungal Activity

In a study evaluating novel trifluoromethyl pyrimidine derivatives, compounds similar to this compound exhibited significant antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in agricultural settings for crop protection .

Case Study 2: Insecticidal Activity

Another study highlighted the insecticidal effects of related compounds against pests like Spodoptera frugiperda. This indicates that derivatives of the compound could be useful in developing new insecticides with lower environmental impact compared to traditional alternatives .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

  • Lipophilicity : Trifluoromethyl groups increase logP (e.g., bicalutamide logP ~3.5), enhancing membrane permeability .
  • Metabolic Stability : Bipyridine moieties may reduce oxidation compared to indole or nitroimidazole derivatives .
  • Synthetic Routes : Amide coupling (e.g., HATU, EDCl) and HPLC purification are common () .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications References
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide Bipyridine + propanamide Trifluoromethylphenyl, methylene linker Kinase inhibition, receptor modulation -
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]propanamide (Bicalutamide analog) Propanamide Sulfonyl, cyano, trifluoromethyl Antiandrogen therapy
XCT790 Thiadiazole + enamide Bis(trifluoromethyl)phenyl, cyano Nuclear receptor modulation
3-(Indol-2-yl)-N-(4-(trifluoromethyl)phenyl)sulfonylpropanamide Indole + propanamide Trifluoromethylphenylsulfonyl Enzyme inhibition

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₇F₃N₂
  • Molecular Weight : 348.34 g/mol
  • Structural Features : The compound features a bipyridine moiety linked to a trifluoromethyl-substituted phenyl group via a propanamide chain. These structural components contribute to its lipophilicity and potential for interaction with biological targets.

The mechanism of action for this compound is primarily attributed to:

  • Coordination Chemistry : The bipyridine moiety can coordinate with metal ions, forming stable complexes that may catalyze various biochemical reactions.
  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins and cell membranes, potentially facilitating cellular uptake and interaction with target proteins.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities. Notably, this compound has been investigated for:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by modulating pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer metabolism.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
    • Another study focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound demonstrated selective inhibition of CDK5 over CDK2 in pancreatic cancer cell lines.
  • Mechanistic Insights :
    • The binding affinity of this compound to target proteins was assessed using surface plasmon resonance (SPR). The results indicated a high affinity for certain kinases, supporting its potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityReference
Compound ABipyridine + CF₃Anticancer
Compound BPyridine + CF₃Enzyme Inhibition
Compound CBipyridine + AlkaneAntimicrobial

Q & A

Q. What are the critical analytical techniques for confirming the structural integrity of N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide?

  • Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for backbone assignment), High-Resolution Mass Spectrometry (HRMS) to verify molecular mass, and Infrared Spectroscopy (IR) to identify functional groups like amide C=O stretching (~1650–1700 cm⁻¹). For bipyridine ring systems, 2D NMR (COSY, HSQC) resolves overlapping signals. Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Multi-step synthesis typically involves amide coupling (e.g., HATU/DMAP-mediated) and nucleophilic substitution for bipyridine functionalization. Yield optimization requires:
  • Temperature control (0–5°C for sensitive intermediates).
  • Solvent selection (DMF for polar reactions, DCM for amide coupling).
  • Purification via flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) .

Advanced Research Questions

Q. How can conflicting data in structure-activity relationship (SAR) studies for analogs be resolved?

  • Methodological Answer : Contradictions in SAR (e.g., trifluoromethyl group enhancing vs. reducing activity) are addressed through:
  • Computational docking (AutoDock Vina) to compare binding poses with target proteins.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Meta-analysis of bioassay data (e.g., IC₅₀ variability across cell lines) to identify confounding factors like off-target interactions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Pair with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff). For bipyridine-metal interactions (if relevant), employ UV-Vis spectroscopy to detect charge-transfer complexes .

Q. How can stability under physiological conditions be systematically assessed?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological media (PBS, pH 7.4; human plasma):
  • Monitor degradation via LC-MS/MS over 24–72 hours.
  • Assess temperature dependence (4°C vs. 37°C) using Arrhenius plots .
  • Quantify hydrolytic susceptibility of the amide bond via HPLC-MS fragmentation analysis .

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